molecular formula C19H24N2OS B2545028 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1209369-46-9

4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2545028
CAS No.: 1209369-46-9
M. Wt: 328.47
InChI Key: RTCGXHFWIFZPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of functional groups, and stereochemistry .


Chemical Reactions Analysis

This involves detailing the reactions the compound can undergo, including the reagents and conditions required for these reactions .


Physical and Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on thiophene carboxamide derivatives, including compounds similar in structure to 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide, has demonstrated antibacterial and antifungal activities. These compounds have shown effectiveness against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Vasu et al., 2003).

Antimicrobial Activity and Docking Study

A study on 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety, which shares a functional group similarity, revealed significant antimicrobial activity. The compounds were evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as antimicrobial agents. Molecular docking studies suggested these compounds could fit well within the active sites of target proteins, hinting at a mechanism for their antimicrobial effects (Ghorab et al., 2017).

Anti-trypanosomal Activity

Compounds containing 4-(dimethylamino)benzamide structures have been synthesized and evaluated for their in vitro trypanocidal activity. These studies aim to find new treatments for trypanosomiasis, a disease caused by parasitic protozoans. Although some compounds showed weak activity, their synthesis and evaluation contribute to the ongoing search for effective anti-trypanosomal agents (Agnimonhan et al., 2012).

CNS Activity

Research on spiro compounds related to 4-(dimethylamino)benzamide has explored their potential central nervous system (CNS) activity. These studies are part of efforts to discover new therapeutic agents for CNS disorders, with some compounds showing antidepressant-like effects. This highlights the possibility of using structurally similar compounds for developing novel CNS-active drugs (Martin et al., 1981).

Mechanism of Action

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Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Properties

IUPAC Name

4-(dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-21(2)16-9-7-15(8-10-16)18(22)20-14-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGXHFWIFZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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